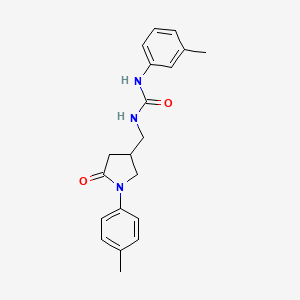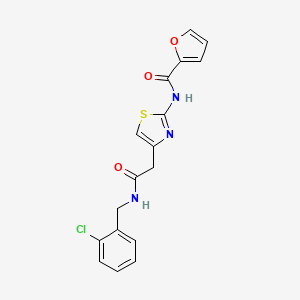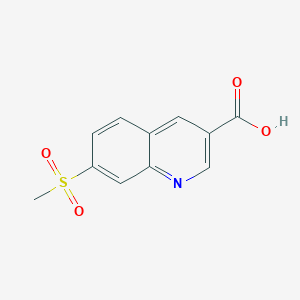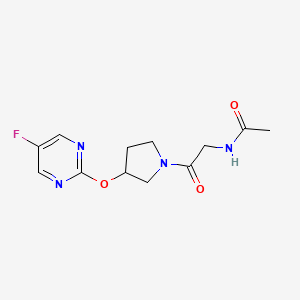
2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide, also known as CCMA, is a chemical compound that belongs to the class of acetamides. It has been extensively studied for its potential use in various scientific research applications due to its unique biochemical and physiological effects. In
作用機序
The mechanism of action of 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide for lab experiments is its low toxicity. It has been shown to have low cytotoxicity and low genotoxicity in vitro. 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has been shown to have neuroprotective properties, which may help prevent or slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has been shown to have anti-tumor properties, and further research may help identify its potential as a cancer treatment. Finally, future research could focus on optimizing the synthesis method for 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide to improve its purity and yield.
合成法
2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenylacetate. This intermediate is then reacted with cycloheptylmethylamine to obtain the final product, 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide.
科学的研究の応用
2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has been used in studies related to the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
2-chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13-10-15(20)8-9-16(13)19(17(21)11-18)12-14-6-4-2-3-5-7-14/h8-10,14,20H,2-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUQLMTXGMHWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2CCCCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)


![N-(3,4-dimethoxyphenethyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3015002.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide](/img/structure/B3015005.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3015006.png)
![Methyl (E)-4-[(3R,4R)-3-methoxy-4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3015008.png)


![methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate](/img/structure/B3015012.png)

![Methyl 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarboxylate](/img/structure/B3015016.png)
![N-(3-chlorophenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3015017.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B3015022.png)